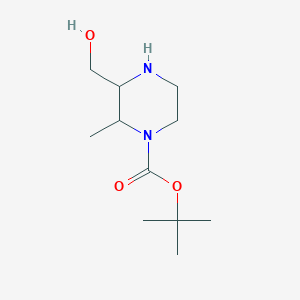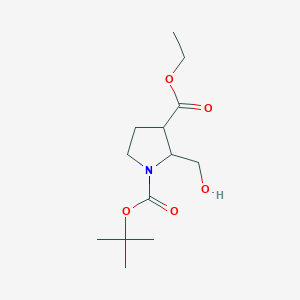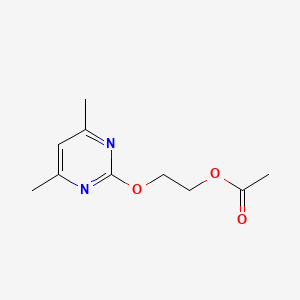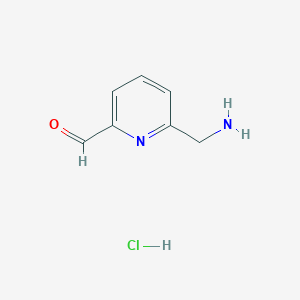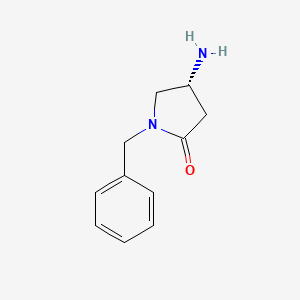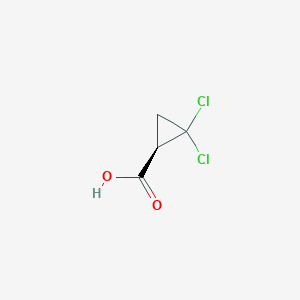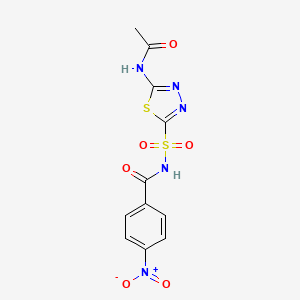
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol derivative. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly functionalized molecule. It is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound in large quantities. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal undergoes various chemical reactions due to its multiple functional groups:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions, where they are replaced by other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.
Substitution: Tosyl chloride (TsCl) in pyridine at room temperature.
Major Products Formed
Oxidation: (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid.
Reduction: (2S,3S,4R,5R)-2,3,4,5,6,7-Heptahydroxyheptane.
Substitution: Various tosylated derivatives depending on the specific hydroxyl group targeted.
Scientific Research Applications
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds and natural product synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its role in glycosylation processes.
Industry: It is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent due to its aldehyde group, participating in redox reactions within cells. It also serves as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway.
Comparison with Similar Compounds
(2S,3S,4R,5R)-2,3,4,5,6,7-Hexahydroxyheptanal can be compared with other polyhydroxy aldehydes and sugar alcohols:
(2S,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: Similar structure but with one less hydroxyl group, making it less reactive in certain chemical reactions.
D-Mannose: A hexose sugar with a similar hydroxyl group arrangement but differing in the position of the aldehyde group.
Sorbitol: A sugar alcohol with a similar backbone but with all hydroxyl groups and no aldehyde group, making it more stable and less reactive.
The uniqueness of this compound lies in its combination of multiple hydroxyl groups and an aldehyde group, providing a versatile platform for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4?,5-,6-,7+/m1/s1 |
InChI Key |
YPZMPEPLWKRVLD-ULKYOZRBSA-N |
Isomeric SMILES |
C(C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


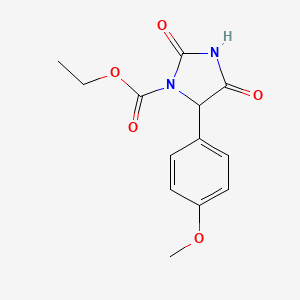
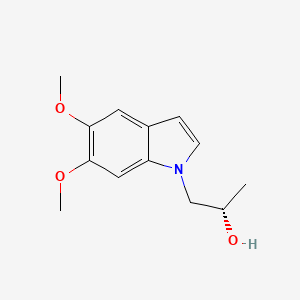
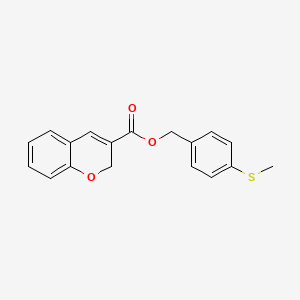
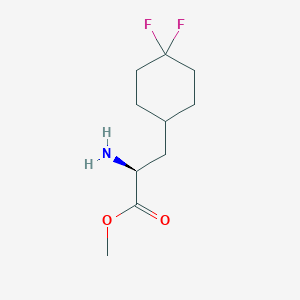
![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942264.png)
